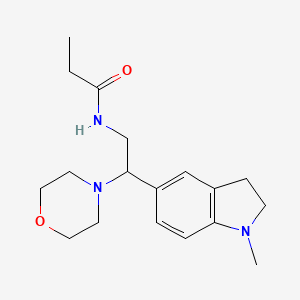

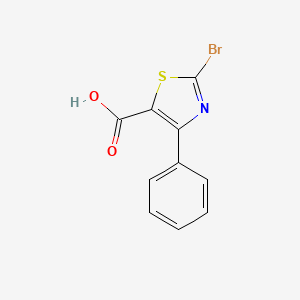

![molecular formula C18H12N2OS B3018637 2,6-二苯并噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 18593-60-7](/img/structure/B3018637.png)

2,6-二苯并噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efficient Synthesis of Thienopyrimidinones

The synthesis of thienopyrimidinones has been a subject of interest due to their potential pharmacological properties. In the first paper, the authors describe an efficient method for synthesizing 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones using a consecutive method that involves an aza-Wittig reaction followed by a reaction with various amines, phenols, or alcohols. This method yields the desired products in 71-87% yields, indicating a high efficiency of the synthetic route .

Synthesis and Structure of Thienopyridopyrimidinones

The second paper expands on the synthesis of thienopyrimidinones by detailing the creation of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. The authors utilize an aza-Wittig reaction to produce carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds. The structure of one such compound was confirmed through X-ray analysis, providing insight into the molecular structure of these derivatives .

Pharmacological Potential of Thienopyrimidinones

In the third paper, the synthesis of various thienopyrimidinones and their esters is described, with the aim of evaluating their pharmacological profiles. The compounds synthesized showed promising local anesthetic, antiarrhythmic, and anti-inflammatory activities, although they did not exhibit platelet antiaggregating activity. This study highlights the potential of thienopyrimidinones in the development of new therapeutic agents .

Platelet Antiaggregating and Other Activities

The fourth paper focuses on the synthesis of 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones and their derivatives, which exhibit a range of pharmacological activities including platelet antiaggregating, anti-inflammatory, and antiarrhythmic effects. The synthesis yields excellent results and the compounds demonstrate activities that are superior or comparable to acetylsalicylic acid, suggesting their potential as therapeutic agents .

Synthesis and Properties of Pyrimidinyl-Triazolinones

The fifth paper describes the synthesis of 4,6-diphenyl-pyrimidin-2-yl derivatives, including triazolinones and thiazolotriazolones. The synthetic route involves base-catalyzed cyclization and alkylation reactions. Some of the synthesized compounds showed weak anti-inflammatory activity, indicating a potential for further exploration in medicinal chemistry .

Herbicidal Activity of Pyrazolopyrimidinones

Lastly, the sixth paper reports on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their preliminary herbicidal activity. The compounds were synthesized through a tandem aza-Wittig and annulation reaction and showed good inhibition activities against the roots of certain plants. This suggests a potential application of these compounds in the field of agriculture as herbicides .

科学研究应用

合成和抗菌活性

源自“2,6-二苯并噻吩并[2,3-d]嘧啶-4(3H)-酮”的化合物已被合成,用于其潜在的抗菌性能。例如,通过干介质在微波辐射下合成的新型吡咯并嘧啶类化合物表现出轻度至中度的抗菌活性,突出了该化合物在开发新型抗菌剂中的用途 (Mishra, 2010).

抗癌和抗血管生成应用

另一个重要应用是在抗癌药物的开发中。2,6-二苯并噻吩并[2,3-d]嘧啶-4(3H)-酮的衍生物,特别是那些在微管蛋白结合基序中经过修饰的衍生物,在体外和体内均已证明具有有希望的抗癌、破坏血管和抗血管生成活性。这些发现表明这些化合物作为多效抗癌药物的潜力 (Gold 等人,2020).

镇痛和抗炎特性

衍生物的合成也已用于评估其药理学特征,包括局部麻醉、抗心律失常、抗炎和镇痛活性。这些研究表明,对该化合物的修饰可以影响其药理作用,为开发新的治疗剂提供了途径 (Ranise 等人,1997).

化学合成和表征

研究还集中于相关化合物的化学合成和表征。例如,活性亚甲基化合物与 3,5-二苯基-1,2,4-二噻唑-1-鎓高氯酸盐的反应产生各种杂环化合物,包括嘧啶酮衍生物,展示了噻吩并[2,3-d]嘧啶-4(3H)-酮作为合成化学中前体的多功能性 (Shibuya, 1984).

抗氧化活性

此外,一些研究评估了这些化合物的自由基清除和抗氧化活性。例如,对 2-苯氧基吡啶并三唑并嘧啶类化合物(与 2,6-二苯并噻吩并[2,3-d]嘧啶-4(3H)-酮具有结构相似性)的 DFT 研究提供了对其抗氧化机制的见解,有助于理解如何优化这些化合物以获得更好的抗氧化效果 (Abuelizz 等人,2020).

作用机制

Target of Action

The primary target of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . This enzyme plays a crucial role in the energy metabolism of the bacteria, making it an attractive drug target .

Mode of Action

The compound interacts with the Cyt-bd, inhibiting its function . This interaction disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to grow and reproduce .

Biochemical Pathways

By inhibiting the Cyt-bd, the compound disrupts the electron transport chain in the bacteria, leading to ATP depletion . This affects the overall energy metabolism of the bacteria, causing a downstream effect on its growth and reproduction .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its antimycobacterial activity .

Result of Action

The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . Some derivatives of the compound have been found to exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM .

生化分析

Biochemical Properties

2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG

Cellular Effects

The compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown remarkable antitumor activity against certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one is complex and multifaceted. It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism remains to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time

Dosage Effects in Animal Models

The effects of 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models

Metabolic Pathways

2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are complex processes that involve various transporters and binding proteins

属性

IUPAC Name |

2,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17-14-11-15(12-7-3-1-4-8-12)22-18(14)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIAKKUOSKSDHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

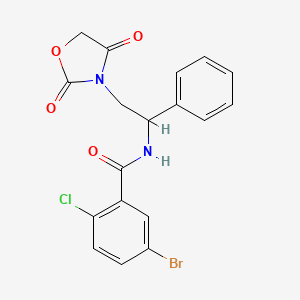

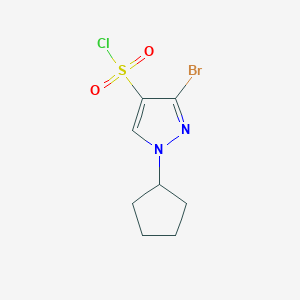

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)

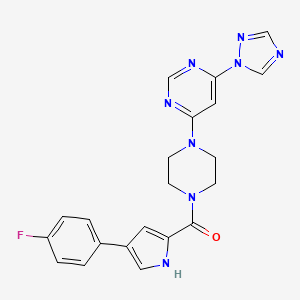

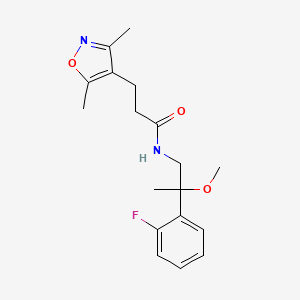

![5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B3018567.png)

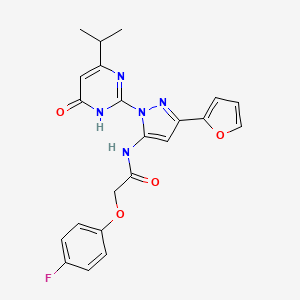

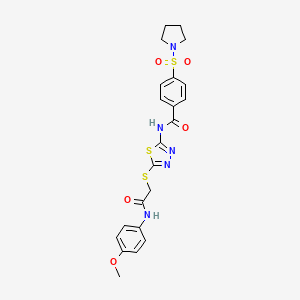

![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)

![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)

![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)